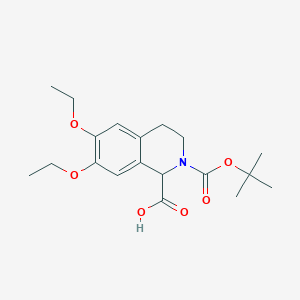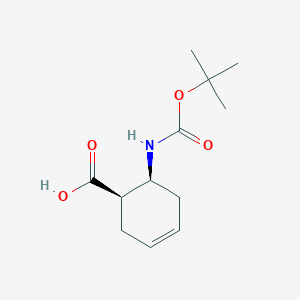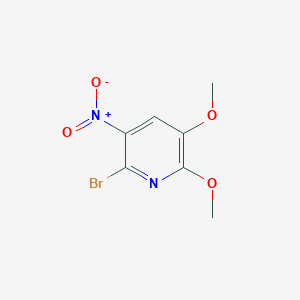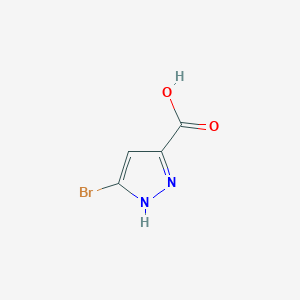
5-Bromo-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including those related to “5-Bromo-1H-pyrazole-3-carboxylic acid,” involves novel and efficient routes. For instance, Bobko et al. (2012) presented a simple and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the versatility in synthesizing pyrazole derivatives (Bobko, Kaura, Evans, & Su, 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined through various spectroscopic methods. Studies such as those by Tamer et al. (2015) provide detailed insights into the structural and spectroscopic evaluations, highlighting the importance of hydrogen bond interactions in stabilizing the crystal packing of pyrazole compounds (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
科学的研究の応用
Heterocyclic Compound Significance
5-Bromo-1H-pyrazole-3-carboxylic acid falls within the realm of heterocyclic compounds, which are fundamental to the synthesis of various biologically active compounds in organic chemistry. These compounds, including pyrazole carboxylic acid derivatives, showcase a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of pyrazole carboxylic acid derivatives and their biological applications are pivotal, providing significant scaffolds in heterocyclic compounds due to their biological activities. This mini-review focuses on an overview synthesis of these derivatives and their biological applications, summarizing various synthetic methods and biological activities in detail, and serving as a guide for scientists in medicinal chemistry (Cetin, 2020).
Organometallic Chemistry of Pyrazole Derivatives
The study of hydridotris(pyrazolyl)borato complexes of Group 5 metals, including vanadium, niobium, and tantalum, reveals their significant role in modeling interactions within metalloproteins and in organometallic chemistry. This review highlights the physico-chemical properties of these complexes, with a focus on their applications in modeling vanadium-histidine interactions in metalloproteins such as bromoperoxidase and exploring the organometallic chemistry of niobium and tantalum complexes. The advances in the chemistry of these complexes underline the potential for a rich organometallic chemistry within this domain (Etienne, 1996).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazolines, recognized for their diverse biological properties, have stimulated extensive research activity due to their therapeutic potential. These derivatives exhibit pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives also show promise as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, and antidiabetic agents, among others. The therapeutic applications of pyrazoline derivatives, based on recent patent literature, showcase their significant pharmacological effects and highlight new aspects for further exploration and research in this field (Shaaban et al., 2012).
Safety And Hazards
特性
IUPAC Name |
5-bromo-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKGNGYUNBYGEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611418 |
Source


|
| Record name | 5-Bromo-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1328893-16-8 |
Source


|
| Record name | 5-Bromo-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

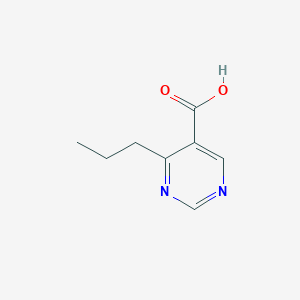
![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)
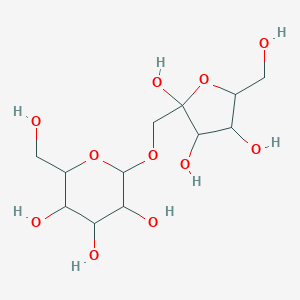
![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)

